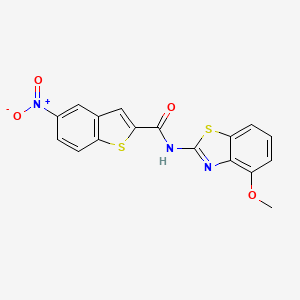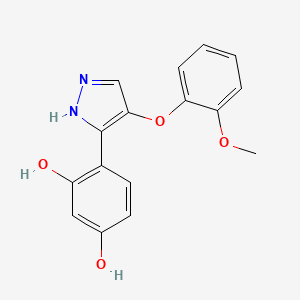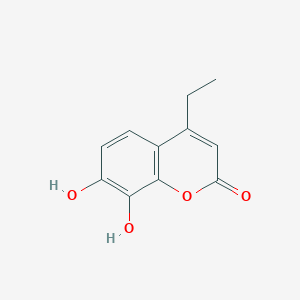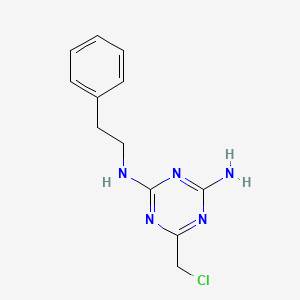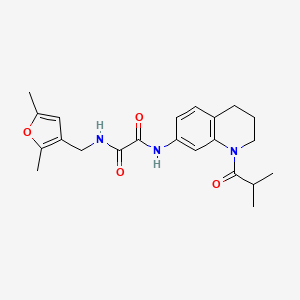![molecular formula C16H19NO2 B2975732 1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 860786-95-4](/img/structure/B2975732.png)
1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Analysis
Research into the synthesis and crystal structure of related compounds, such as 8-(2,3-Dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline, has contributed to the understanding of their molecular frameworks. This compound was synthesized and characterized by various techniques, revealing a chair-like conformation for the seven-numbered ring, forming a screw structure within the molecule (Wang et al., 2009).
Chemical Properties and Reactions
Studies on the formation and properties of cyclohepta[b]quinoxalines and related compounds have highlighted their potential for various chemical reactions and applications. For instance, reactions of tropone derivatives with o-phenylenediamine have led to the formation of quinoxalines, demonstrating their reactivity and potential as precursors for further chemical synthesis (K. Shindo et al., 1989).
Potential Antimicrobial Activity
Derivatives of hexahydroquinolines have been synthesized and evaluated for their antimicrobial activities. Preliminary results indicated that these compounds demonstrated considerable activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential in developing new antimicrobial agents (R. S. Gouhar et al., 2017).
Anticancer and Cytotoxic Activities
Further research has investigated the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic properties against various cancer cell lines. This research highlights the potential of quinoline derivatives in the development of new anticancer therapies (L. Deady et al., 2003).
Coordination Chemistry and Material Science
The ambiphilic nature of certain quinoline derivatives has been explored, leading to the development of coordination complexes with metals such as Cu(I), Ag(I), and Pd(II). These studies not only advance our understanding of coordination chemistry but also open up possibilities for applications in material science and catalysis (J. Son et al., 2010).
特性
IUPAC Name |
1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-14-8-9-15(19-2)16-12(14)10-11-6-4-3-5-7-13(11)17-16/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOPJFWUWALKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCCCCC3=NC2=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2975649.png)

![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2975655.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2975658.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2975661.png)
